2-(2,4-Dimethoxyphenyl)oxazolidine
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Overview
Description
2-(2,4-Dimethoxyphenyl)oxazolidine is a heterocyclic organic compound that features an oxazolidine ring attached to a 2,4-dimethoxyphenyl group. Oxazolidines are known for their versatility in organic synthesis and their presence in various biologically active molecules. The 2,4-dimethoxyphenyl group adds unique properties to the compound, making it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)oxazolidine typically involves the reaction of 2,4-dimethoxybenzaldehyde with an amino alcohol. One common method is the condensation reaction between 2,4-dimethoxybenzaldehyde and ethanolamine under acidic conditions to form the oxazolidine ring . This reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is usually heated to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Open-chain amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)oxazolidine has several applications in scientific research:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)oxazolidine involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound can inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins . This action disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)oxazoline
- 2-(2,4-Dimethoxyphenyl)thiazolidine
- 2-(2,4-Dimethoxyphenyl)imidazolidine
Uniqueness
2-(2,4-Dimethoxyphenyl)oxazolidine is unique due to its specific oxazolidine ring structure combined with the 2,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Properties
CAS No. |
73771-44-5 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C11H15NO3/c1-13-8-3-4-9(10(7-8)14-2)11-12-5-6-15-11/h3-4,7,11-12H,5-6H2,1-2H3 |
InChI Key |
ZUGRHGYRHBYRCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2NCCO2)OC |
Origin of Product |
United States |
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